

# AZD-5991 Clinical Trial Discontinuation: A Technical Support Guide

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Compound of Interest		
Compound Name:	AZD-5991	
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For Researchers, Scientists, and Drug Development Professionals

The clinical development of **AZD-5991**, a potent and selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1), was discontinued despite promising preclinical activity. This technical support center provides a comprehensive overview of the reasons for the trial's termination, focusing on the key experimental findings and challenges encountered. This guide is intended to assist researchers in understanding the complexities of targeting MCL-1 and to inform the design of future clinical trials for similar agents.

# Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the AZD-5991 clinical trial?

The primary reasons for the discontinuation of the Phase 1 first-in-human study of **AZD-5991** were a combination of limited clinical efficacy and significant safety concerns, most notably cardiotoxicity.[1][2][3][4][5]

Q2: What were the specific cardiotoxicity signals observed?

A high incidence of asymptomatic elevation of cardiac troponins (troponin I and T) was observed in patients across all dose levels.[1][2][3][6][7] A post-hoc analysis revealed that 54 out of 65 patients had elevated troponin T levels after receiving **AZD-5991**.[1][3][6][7] One patient also developed myocarditis.[4] These findings raised significant concerns about



potential cardiac damage, leading to a clinical hold by the FDA and the eventual termination of the trial.[2][8][9]

Q3: How effective was AZD-5991 in treating hematologic malignancies?

The overall response rate (ORR) for **AZD-5991**, both as a monotherapy and in combination with venetoclax, was low across various hematologic malignancies.[1][3] Some objective responses were observed in patients with myelodysplastic syndrome (MDS).[1][6][7] However, a substantial number of patients discontinued the trial due to disease progression.[1][2][3]

Q4: What were the most common adverse events associated with AZD-5991?

The most frequently reported adverse events (AEs) were gastrointestinal in nature, including diarrhea, nausea, and vomiting.[1][2][6][7][10] Other common AEs included hypokalemia and fatigue.[2]

Q5: Were there any treatment-related deaths?

Four deaths occurred during the trial due to adverse events: cardiac arrest, sepsis, tumor lysis syndrome (TLS), and acute respiratory failure.[1][6][7][10] Of these, only the case of tumor lysis syndrome was considered to be related to AZD-5991.[1][6][7][10]

## **Troubleshooting Guide**

This section addresses specific issues that researchers might encounter when working with MCL-1 inhibitors, based on the challenges observed with **AZD-5991**.

Issue: Unexpected Cardiotoxicity in Preclinical Models

- Possible Cause: The preclinical models used may not fully recapitulate the cardiovascular physiology of human subjects. While AZD-5991 showed a favorable preclinical safety profile, the clinical trial revealed significant cardiotoxicity.
- Troubleshooting Steps:
  - Utilize Human-Relevant Models: Employ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for in vitro cardiotoxicity screening.



- In-depth Cardiovascular Monitoring in Animal Models: Conduct comprehensive cardiovascular monitoring in non-rodent species, including continuous ECG and serial troponin measurements.
- Investigate On-Target vs. Off-Target Effects: Determine if the observed cardiotoxicity is a direct result of MCL-1 inhibition in cardiac cells or due to off-target effects of the compound.

Issue: Lack of Efficacy in Specific Hematologic Malignancies

- Possible Cause: Tumor intrinsic resistance mechanisms or a lack of dependence on MCL-1 for survival in certain cancer types.
- Troubleshooting Steps:
  - Biomarker Analysis: Identify and validate predictive biomarkers to select patient populations most likely to respond to MCL-1 inhibition. This could include baseline MCL-1 expression levels or the presence of co-dependencies on other anti-apoptotic proteins like BCL-2.
  - Combination Therapy Screening: Conduct extensive preclinical screening of rational combination therapies to overcome resistance. The AZD-5991 trial explored combination with venetoclax, a BCL-2 inhibitor.[1]

## **Quantitative Data Summary**

The following tables summarize key quantitative data from the **AZD-5991** Phase 1 clinical trial.

Table 1: Patient Discontinuation Reasons

Reason for Discontinuation	AZD-5991 Monotherapy (n=61)	AZD-5991 + Venetoclax (n=17)
Disease Progression	42 (68.8%)	5 (29.4%)
Adverse Events	4 (6.6%)	4 (23.5%)

Data sourced from multiple reports.[1][2][3]



Table 2: Common Adverse Events (All Grades, ≥30% Incidence)

Adverse Event	Percentage of Patients (N=78)	
Diarrhea	59.0%	
Nausea	55.1%	
Vomiting	47.4%	

Data sourced from multiple reports.[1][6][7][10]

Table 3: Dose-Limiting Toxicities (DLTs)

Number of Patients with DLTs	
5	

Data sourced from multiple reports.[1][6][7][10]

## **Experimental Protocols**

While the complete, detailed experimental protocols from the clinical trial are not publicly available, the following outlines the general methodologies based on published information.

Protocol 1: Phase 1 Clinical Trial Design

- Study Type: First-in-human, open-label, multicenter, dose-escalation and dose-expansion study.
- Patient Population: Patients with relapsed/refractory hematologic malignancies.
- Treatment Arms:
  - Monotherapy: AZD-5991 administered intravenously.
  - Combination Therapy: AZD-5991 administered intravenously in combination with oral venetoclax.

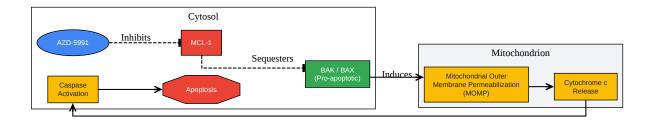


- Primary Objectives: To assess the safety, tolerability, and determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of AZD-5991 alone and in combination with venetoclax.
- Key Assessments:
  - Safety: Monitoring of adverse events (AEs), dose-limiting toxicities (DLTs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests (including cardiac troponins).
  - Efficacy: Tumor response assessment using standard criteria for hematologic malignancies.
  - Pharmacokinetics: Characterization of the plasma concentration-time profile of AZD-5991.

## **Signaling Pathways and Experimental Workflows**

AZD-5991 Mechanism of Action

AZD-5991 is a BH3 mimetic that selectively binds to the BH3-binding groove of the MCL-1 protein.[11][12] This prevents MCL-1 from sequestering pro-apoptotic proteins like BAK and BAX. The release of BAK and BAX leads to their oligomerization at the mitochondrial outer membrane, resulting in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, ultimately leading to apoptosis.[12] [13]



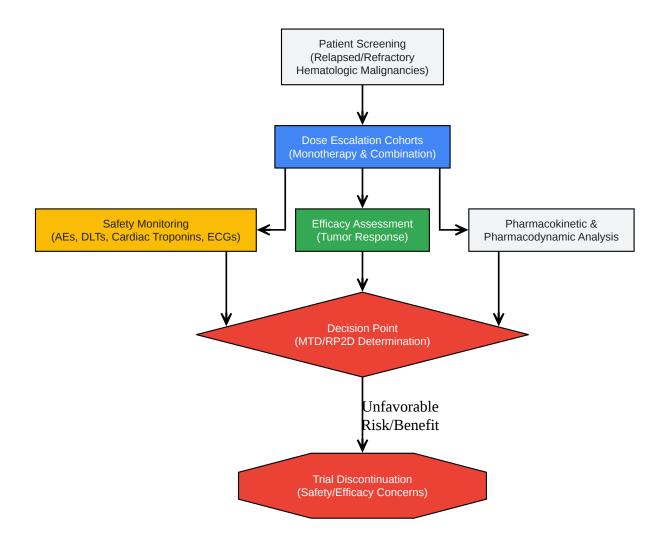
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Caption: Mechanism of action of AZD-5991 as an MCL-1 inhibitor leading to apoptosis.

#### AZD-5991 Clinical Trial Workflow

The clinical trial followed a standard dose-escalation design to determine the safety and optimal dosage of **AZD-5991**.



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